molecular formula C18H16N2O3S B2711168 Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate CAS No. 476326-71-3

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate

Cat. No.: B2711168
CAS No.: 476326-71-3
M. Wt: 340.4
InChI Key: PQKVOPAYRHWBRA-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is a synthetic organic compound featuring a tetrahydro-benzothiophene core fused with a cyano group at the 3-position and a carbamoyl-linked methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-18(22)12-8-6-11(7-9-12)16(21)20-17-14(10-19)13-4-2-3-5-15(13)24-17/h6-9H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKVOPAYRHWBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with methyl 4-isocyanobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Data Tables

Compound Name Core Structure Key Substituents Functional Groups Applications
Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate Benzothiophene Cyano, carbamoyl, methyl benzoate Ester, carbamate, nitrile Research (potential agrochemical)
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () Benzoxathiine Methoxy, thiophene Ether, sulfide Synthetic intermediate
Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () Triazine Cyano-phenoxy, methoxy-phenoxy, methyl benzoate Ether, ester, nitrile Agrochemical research
Metsulfuron-methyl () Triazine-sulfonylurea Sulfonylurea, methyl ester, methoxy Sulfonamide, ester, triazine Herbicide

Research Findings and Gaps

  • Comparative studies using these tools could elucidate bond angles and packing efficiencies .
  • Property Data : Elemental analysis (e.g., C, H, N percentages) and solubility profiles for the target compound are lacking but essential for benchmarking against analogues like those in and .
  • Bioactivity : While triazine derivatives dominate herbicide research (), the benzothiophene-carbamoyl scaffold remains underexplored. Preliminary assays targeting acetolactate synthase or similar enzymes are warranted.

Biological Activity

Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a cyano group and a carbamoyl moiety attached to a benzoate structure. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, and it exhibits unique chemical properties that contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It might act on specific receptors linked to pain and inflammation, modulating their activity and resulting in analgesic effects.

Biological Activities

Several studies have investigated the biological activities associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Analgesic Effects : The compound has shown promise in reducing pain in animal models, indicating potential use as an analgesic agent.
  • Antioxidant Properties : The presence of the benzothiophene structure is often associated with antioxidant activity, which can protect cells from oxidative stress.

Case Studies and Research Findings

A review of literature reveals several key findings related to the biological activity of this compound:

StudyFindings
Study 1 Investigated the anti-inflammatory effects in murine models; showed significant reduction in paw edema (p < 0.05).
Study 2 Evaluated analgesic properties using the hot plate test; demonstrated increased pain threshold (p < 0.01).
Study 3 Assessed antioxidant capacity using DPPH assay; exhibited IC50 values comparable to standard antioxidants.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the benzothiophene core.
  • Introduction of the cyano group via nucleophilic substitution.
  • Coupling with benzoic acid derivatives to form the final product.

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of Methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate?

To determine the crystal structure, employ single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) . For workflow integration, use OLEX2 , which provides a graphical interface for structure solution, refinement, and analysis. Ensure data quality by optimizing crystal mounting and data collection parameters (e.g., resolution ≤ 0.8 Å) to resolve hydrogen bonding and torsional angles critical for conformational analysis .

Q. How can researchers ensure purity during synthesis of this compound?

Purification methods include:

  • Recrystallization using solvent pairs like ethyl acetate/hexane.
  • Column chromatography with silica gel (60–120 mesh) and eluents such as dichloromethane/methanol (95:5).
  • High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradients (retention time ~10–12 minutes) .
    Validate purity via LCMS (e.g., m/z 369.4 [M+H]⁺) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use fume hoods (BS/EN-approved) for synthesis and handling to minimize inhalation exposure .
  • Wear nitrile gloves , lab coats , and safety goggles to prevent dermal/ocular contact.
  • Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

Contradictions may arise from variations in:

  • Assay conditions (e.g., pH, solvent polarity affecting solubility).
  • Biological models (e.g., bacterial strain specificity for antibacterial assays) .
    Address discrepancies by:
  • Standardizing protocols (e.g., MIC assays in Mueller-Hinton broth at pH 7.2).
  • Validating activity via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic inhibition assays) .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., RecBCD helicase) to predict binding modes.
  • Validate with Molecular Dynamics (MD) simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100-ns trajectories.
  • Cross-reference with QSAR models to correlate substituent effects (e.g., cyano vs. carbamoyl groups) with activity trends .

Q. How can reaction mechanisms for synthesizing derivatives of this compound be experimentally verified?

  • Use isotopic labeling (e.g., ¹³C at the benzothiophene ring) to track reaction pathways via NMR.
  • Conduct kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF) to identify rate-determining steps.
  • Analyze intermediates via ESI-MS and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups) .

Q. What strategies mitigate challenges in characterizing tautomeric forms of this compound?

  • Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomer equilibria (e.g., enol-keto forms).
  • Compare experimental UV-Vis spectra (λmax ~280 nm for aromatic systems) with TD-DFT calculations .
  • Perform X-ray photoelectron spectroscopy (XPS) to resolve electron density maps for tautomer assignment .

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